(2,4,6-Trichloro-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trichloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7Cl3O2 It is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)methanol typically involves the chlorination of 3-methoxybenzyl alcohol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4,6-trichloro-3-methoxybenzaldehyde or 2,4,6-trichloro-3-methoxybenzoic acid.
Reduction: Formation of 2,4,6-trichloro-3-methoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4,6-Trichloro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the methoxy and hydroxymethyl groups.
3-Methoxybenzyl alcohol: Similar structure but lacks the chlorine atoms.
2,4,6-Trichloroanisole: Similar structure but lacks the hydroxymethyl group.
Uniqueness
(2,4,6-Trichloro-3-methoxyphenyl)methanol is unique due to the combination of chlorine atoms, a methoxy group, and a hydroxymethyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7Cl3O2 |
---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
(2,4,6-trichloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H7Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 |
InChI Key |
XQMBHUZJBQDROV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.